molecular formula C8H9FO2 B1500781 2-Fluoro-6-(1-hydroxyethyl)phenol CAS No. 749929-50-8

2-Fluoro-6-(1-hydroxyethyl)phenol

Cat. No. B1500781
M. Wt: 156.15 g/mol
InChI Key: UUEPKPLTSBUURA-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

Methyl lithium (25.5 mL, 35.7 mmol, 1.4M in ether) was added to a cooled −78° C. solution of 3-fluorosalicylaldehyde (2 g, 14.3 mmol) dissolved in THF (50 mL). The reaction mixture was stirred for 3 hours and then warmed up to room temperature. After 3 hours the reaction was quenched with saturated NH4Cl and extracted with EtOAc. The organic extracts were washed with 1N HCl, brine, dried over Na2SO4 and concentrated to an oil. The oil was purified by flash column chromatography (0% to 20% EtOAc in hexanes) to give the title compound as a clear oil (2.2 g, 99%). 1H NMR (400 MHz, CDCl3): δ 1.58 (d, J=6.6 Hz, 3 H), 2.68 (s, 1 H), 5.13 (m, 1 H), 6.78 (td, J=7.8, 4.8 Hz, 1 H), 6.87 (d, J=7.6, 1 H), 6.99 (m, 1 H), 7.33 (s, 1 H).
Quantity
25.5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][Li].[F:3][C:4]1[CH:11]=[CH:10][CH:9]=[C:6]([CH:7]=[O:8])[C:5]=1[OH:12]>C1COCC1>[F:3][C:4]1[CH:11]=[CH:10][CH:9]=[C:6]([CH:7]([OH:8])[CH3:1])[C:5]=1[OH:12]

Inputs

Step One
Name
Quantity
25.5 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C(C=O)=CC=C1)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 3 hours the reaction was quenched with saturated NH4Cl
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic extracts were washed with 1N HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash column chromatography (0% to 20% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1)C(C)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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